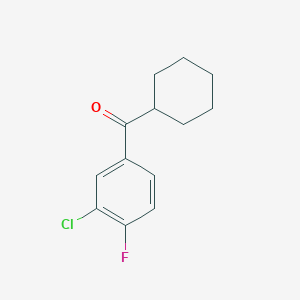

3-Chloro-4-fluorophenyl cyclohexyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWYVPUBRDMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642600 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-27-2 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 3 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Reactivity of the Carbonyl Functional Group

The ketone's carbonyl group is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon. Its reactivity is modulated by the attached 3-chloro-4-fluorophenyl and cyclohexyl groups.

The carbonyl carbon of (3-Chloro-4-fluorophenyl)cyclohexyl ketone is susceptible to attack by various nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group breaks, with the electrons moving to the oxygen atom to form an alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, (3-chloro-4-fluorophenyl)(cyclohexyl)methanol.

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of a tertiary alcohol after acidic workup. The nature of the "R" group from the Grignard reagent determines the final structure of the alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

The electron-withdrawing nature of the 3-chloro-4-fluorophenyl group increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to ketones with electron-donating groups on the aryl ring.

The position alpha (α) to the carbonyl group—in this case, on the cyclohexyl ring—can be halogenated under either acidic or basic conditions. wikipedia.org The mechanisms and outcomes of these reactions differ significantly.

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The rate-determining step is the formation of this enol. libretexts.orglibretexts.org The acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to the α-halogenated ketone and regeneration of the acid catalyst. libretexts.org Typically, under acidic conditions, only one α-hydrogen is replaced because the introduced halogen is electron-withdrawing, which destabilizes the protonated carbonyl intermediate required for further enolization. wikipedia.org

Base-Promoted Halogenation: In the presence of a base, the reaction proceeds via an enolate intermediate. wikipedia.org The base removes an α-proton to form a nucleophilic enolate, which then attacks the halogen. This process is generally faster than acid-catalyzed halogenation. Because the inductive effect of the newly added halogen increases the acidity of the remaining α-protons, subsequent halogenations at the same carbon occur rapidly. wikipedia.org For methyl ketones, this can lead to the haloform reaction. wikipedia.org In the case of (3-Chloro-4-fluorophenyl)cyclohexyl ketone, polyhalogenation at the α-carbon of the cyclohexyl ring is possible under basic conditions.

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

|---|---|---|

| Reactive Intermediate | Enol | Enolate |

| Rate-Determining Step | Enol formation libretexts.org | Enolate formation (proton removal) |

| Extent of Halogenation | Typically monohalogenation wikipedia.org | Mono- or polyhalogenation is possible wikipedia.org |

| Catalyst/Promoter | Catalytic amount of acid (e.g., Acetic Acid) libretexts.org | Stoichiometric amount of base (e.g., NaOH) |

| Effect of First Halogenation on Rate | Decreases rate of further halogenation | Increases rate of further halogenation |

The presence of α-hydrogens on the cyclohexyl ring allows (3-Chloro-4-fluorophenyl)cyclohexyl ketone to form enol and enolate intermediates, which are central to its reactivity. libretexts.orgcdnsciencepub.com

Enolization: In acidic or neutral media, the ketone can exist in equilibrium with its enol tautomer. The equilibrium generally favors the keto form. The rate of enolization can be catalyzed by acid. researchgate.net The stability of the enol is influenced by the substituents on the aromatic ring.

Enolate Formation: In the presence of a base, an α-proton can be removed to form a resonance-stabilized enolate anion. The acidity of the α-protons, and thus the ease of enolate formation, is influenced by the electronic properties of the aryl group. The electron-withdrawing chloro and fluoro substituents on the phenyl ring increase the acidity of the α-protons on the cyclohexyl ring compared to an unsubstituted phenyl cyclohexyl ketone. This facilitates the formation of the enolate, which can then act as a potent nucleophile in reactions such as alkylations and aldol (B89426) condensations. Studies on substituted acetophenones have shown that electron-withdrawing groups impact the pKa values and favor enolization. cdnsciencepub.com

Transformations Involving the Halogenated Aryl Moiety

The 3-chloro-4-fluorophenyl ring is another reactive center in the molecule, primarily susceptible to nucleophilic aromatic substitution, while being deactivated towards electrophilic aromatic substitution.

The aromatic ring of (3-Chloro-4-fluorophenyl)cyclohexyl ketone is a candidate for nucleophilic aromatic substitution (SNAr). This reaction requires an aromatic ring with a leaving group (in this case, Cl or F) and the presence of strong electron-withdrawing groups to activate the ring. masterorganicchemistry.com The cyclohexylcarbonyl group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. This activation is most effective at the positions ortho and para to the activating group.

In this molecule, the fluorine atom is para to the carbonyl group, and the chlorine atom is meta. Therefore, the C-F bond is significantly more activated towards nucleophilic attack than the C-F bond. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is resonance-stabilized by the electron-withdrawing carbonyl group. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity makes the attached carbon more electrophilic and facilitates the initial rate-determining nucleophilic attack. masterorganicchemistry.com Thus, a nucleophile would preferentially substitute the fluorine atom over the chlorine atom.

| Factor | Influence on Reactivity |

|---|---|

| Electron-Withdrawing Group (Ketone) | Activates the ring by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Position of Halogens | Fluorine is para to the ketone (activated). Chlorine is meta (less activated). |

| Nature of Leaving Group | Fluoride is generally a better leaving group than chloride in the rate-determining addition step of SNAr. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles (e.g., alkoxides, amines) are required. |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring strongly influence the rate and position of further substitution.

The 3-chloro-4-fluorophenyl ring in the title compound is significantly deactivated towards EAS due to the presence of three electron-withdrawing groups:

Chlorine and Fluorine: Halogens are deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance-donating effect. msu.edu They are ortho, para-directors.

Cyclohexylcarbonyl group: The ketone group is strongly deactivating due to both induction and resonance, and it is a meta-director. msu.edu

Cross-Coupling Reactions at Aryl Halide Sites

The presence of both chlorine and fluorine atoms on the phenyl ring of (3-chloro-4-fluorophenyl)cyclohexyl ketone offers opportunities for selective cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The relative reactivity of aryl halides in palladium-catalyzed couplings typically follows the order I > Br > OTf > Cl. wikipedia.org This inherent difference in reactivity allows for the potential of selective functionalization at the chlorine position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org For (3-chloro-4-fluorophenyl)cyclohexyl ketone, the chlorine atom can participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgorganic-chemistry.org

Catalyst: Palladium(0) complexes are typically used.

Ligand: Electron-rich and bulky phosphine (B1218219) ligands often enhance catalytic activity.

Base: A base is required to activate the boronic acid. organic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for synthesizing aryl amines. wikipedia.org The chlorine atom of (3-chloro-4-fluorophenyl)cyclohexyl ketone can be replaced by a variety of primary and secondary amines using this methodology. rsc.orgtcichemicals.comthieme-connect.com The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for successful amination. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Palladium Catalyst + Ligand + Base | Biaryl or Aryl-alkene Ketone |

| Buchwald-Hartwig | Primary/Secondary Amine | Palladium Catalyst + Ligand + Base | N-Aryl Ketone |

Modifications of the Cyclohexyl Ring

The carbon atoms adjacent to the carbonyl group (α-positions) in the cyclohexyl ring are reactive sites for various functionalization reactions. This reactivity stems from the ability to form an enolate ion in the presence of a base. masterorganicchemistry.com

Enolate formation from unsymmetrical ketones like (3-chloro-4-fluorophenyl)cyclohexyl ketone can lead to two different enolates. The regioselectivity of enolate formation can be controlled by the reaction conditions. msu.edubham.ac.uk

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. msu.edu

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more substituted (thermodynamic) enolate. bham.ac.uk

Once formed, the enolate can act as a nucleophile and react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. ubc.camnstate.edu The stereochemistry of this alkylation is influenced by the conformation of the cyclohexyl ring. ubc.ca

| Control | Conditions | Major Product |

| Kinetic | Strong, hindered base (e.g., LDA), low temperature | Less substituted α-functionalized ketone |

| Thermodynamic | Weaker base, higher temperature | More substituted α-functionalized ketone |

The cyclohexyl ring of (3-chloro-4-fluorophenyl)cyclohexyl ketone can undergo several transformations and rearrangements.

Favorskii Rearrangement:

If an α-halo derivative of the ketone is prepared, it can undergo a Favorskii rearrangement in the presence of a base. wikipedia.orgorganicreactions.orgnrochemistry.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid derivative (a cyclopentanecarboxylic acid derivative in this case). wikipedia.orgnumberanalytics.comresearchgate.net

Ring Expansion:

Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. youtube.commsu.edu This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction and diazotization to generate a carbocation that undergoes rearrangement to a ring-expanded ketone. msu.edu Other methods for ring expansion of cyclic ketones have also been developed. rsc.orgresearchgate.netstackexchange.commasterorganicchemistry.com

Oxidative and Reductive Transformations

The ketone functional group in (3-chloro-4-fluorophenyl)cyclohexyl ketone can be selectively reduced to the corresponding secondary alcohol, (3-chloro-4-fluorophenyl)(cyclohexyl)methanol.

Hydride Reduction:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce ketones to alcohols. masterorganicchemistry.comchemguide.co.ukumn.educommonorganicchemistry.compressbooks.pub It is generally unreactive towards less reactive carbonyl compounds like esters. commonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk

Catalytic Hydrogenation:

Catalytic hydrogenation is another method for reducing ketones to alcohols. chemistrytalk.org This involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemistrytalk.orglibretexts.org While effective, this method can also reduce other functional groups like carbon-carbon double bonds. chemistrytalk.orglibretexts.org More selective catalysts have been developed for the hydrogenation of ketones. nih.govacs.org

| Reducing Agent | Conditions | Product | Selectivity |

| Sodium Borohydride | Protic solvent (e.g., MeOH, EtOH) | Secondary Alcohol | High for ketones over esters |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Hydrogen gas, metal catalyst | Secondary Alcohol | May also reduce C=C bonds |

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide as the oxidant. organic-chemistry.orgwikipedia.orgsigmaaldrich.comrsc.org When applied to (3-chloro-4-fluorophenyl)cyclohexyl ketone, this reaction would lead to the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge migrates preferentially. organic-chemistry.org The approximate order of migration is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental data, a specific analysis of the chemical shifts and coupling constants for the protons, carbons, and fluorine atom in (3-Chloro-4-fluorophenyl)cyclohexyl ketone is not possible.

Proton (¹H) NMR Chemical Shift Analysis

A detailed assignment of proton signals for the aromatic and cyclohexyl protons cannot be provided.

Carbon (¹³C) NMR Chemical Shift Analysis

A specific breakdown of carbon chemical shifts for the carbonyl, aromatic, and cyclohexyl carbons is unavailable.

Fluorine (¹⁹F) NMR for Halogenated Systems

The characteristic chemical shift and coupling for the fluorine-19 nucleus cannot be reported.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Correlations between protons and carbons to confirm the connectivity of the molecule cannot be discussed without experimental spectra.

Vibrational Spectroscopy for Functional Group Identification

A precise analysis of the vibrational modes for the functional groups present in (3-Chloro-4-fluorophenyl)cyclohexyl ketone is not feasible.

Infrared (IR) Spectroscopy: Carbonyl and Halogen Signatures

The exact wavenumbers for the carbonyl stretch and the carbon-chlorine and carbon-fluorine vibrations cannot be specified.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data for (3-Chloro-4-fluorophenyl)cyclohexyl ketone has not been found in the reviewed literature.

GC-MS and LC-MS/MS Techniques for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and identification of compounds in complex mixtures. In a hypothetical analysis, these methods could be used to isolate (3-Chloro-4-fluorophenyl)cyclohexyl ketone from a reaction mixture and provide its mass spectrum. The fragmentation pattern would be influenced by the stability of the resulting ions, likely showing fragments corresponding to the 3-chloro-4-fluorophenyl group and the cyclohexyl group. However, no such experimental studies are publicly available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of (3-Chloro-4-fluorophenyl)cyclohexyl ketone by measuring its mass with very high precision. This would allow for the differentiation between compounds with the same nominal mass but different elemental compositions. No HRMS data for the target compound has been reported in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. No crystallographic data for (3-Chloro-4-fluorophenyl)cyclohexyl ketone is available in crystallographic databases.

Conformation and Stereochemical Analysis

If a crystal structure were available, it would reveal the precise conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 3-chloro-4-fluorophenyl and cyclohexyl ketone moieties. This would provide valuable insights into the molecule's stereochemistry.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would also elucidate the intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds, that govern how the molecules pack together in the solid state. This information is crucial for understanding the physical properties of the compound.

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Fluorophenyl Cyclohexyl Ketone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of organic molecules. For (3-Chloro-4-fluorophenyl)cyclohexyl ketone, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. nih.gov

In the case of (3-Chloro-4-fluorophenyl)cyclohexyl ketone, the HOMO is expected to be localized primarily on the electron-rich 3-chloro-4-fluorophenyl ring, which contains π-electrons. The chlorine and fluorine substituents, being electronegative, would also influence the energy and distribution of the HOMO. The LUMO, on the other hand, would likely be centered on the carbonyl group (C=O), which is an electron-withdrawing group and thus a site for nucleophilic attack.

DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would allow for the precise determination of the HOMO and LUMO energies and their spatial distributions. prensipjournals.com This analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of (3-Chloro-4-fluorophenyl)cyclohexyl Ketone Note: The following data is illustrative and based on typical values for similar aromatic ketones, as direct experimental or computational data for (3-Chloro-4-fluorophenyl)cyclohexyl ketone is not available.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and stability |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving (3-Chloro-4-fluorophenyl)cyclohexyl ketone, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the phenyl ring, DFT calculations can be employed to determine the most favorable reaction pathway. By calculating the energies of the transition states, one can predict the activation energy and, consequently, the rate of the reaction.

For instance, in a nucleophilic addition reaction, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry and energy of this transition state would be critical in understanding the reaction's feasibility.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. prensipjournals.com These predicted shifts, when compared with experimental data, can confirm the molecular structure. For (3-Chloro-4-fluorophenyl)cyclohexyl ketone, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, influenced by the chloro and fluoro substituents, and the protons of the cyclohexyl ring. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For the target molecule, a strong absorption band corresponding to the C=O stretching vibration of the ketone group would be a characteristic feature. Other predictable vibrations would include C-H stretching and bending modes of the aromatic and cyclohexyl groups, as well as C-Cl and C-F stretching vibrations. Comparing the calculated and experimental IR spectra can aid in the structural confirmation and analysis of the molecule's vibrational modes.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

(3-Chloro-4-fluorophenyl)cyclohexyl ketone possesses conformational flexibility due to the cyclohexyl ring and the single bond connecting it to the carbonyl group. The cyclohexyl ring can adopt various conformations, with the chair conformation being the most stable.

Molecular mechanics or DFT calculations can be used to perform a systematic conformational search to identify the lowest energy conformers. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. The relative energies of different conformers, such as those arising from the orientation of the phenyl ring with respect to the cyclohexyl group, can be calculated to determine the most stable three-dimensional structure of the molecule.

The interactions of (3-Chloro-4-fluorophenyl)cyclohexyl ketone with other molecules, including solvent molecules, are critical to understanding its behavior in solution. Molecular dynamics simulations can be used to study these interactions over time.

Solvent effects can significantly influence the properties and reactivity of a solute. hilarispublisher.comnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These studies can predict how the polarity of the solvent might affect the conformational equilibrium or the rate of a chemical reaction involving the ketone. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

By simulating the molecule in a box of water or another solvent, one can observe the formation of intermolecular interactions, such as hydrogen bonds (if applicable) or van der Waals forces, and understand how the solvent structures itself around the solute molecule.

Quantum Chemical Parameters and Reactivity Prediction

Computational quantum chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule and predicting its reactivity. Through the calculation of various quantum chemical parameters, insights can be gained into how (3-Chloro-4-fluorophenyl)cyclohexyl ketone is likely to behave in chemical reactions. This section delves into the theoretical investigation of this compound using concepts derived from Density Functional Theory (DFT), such as Fukui functions for identifying reactive sites and bond dissociation energies for assessing molecular stability.

Fukui Functions and Electrophilic/Nucleophilic Sites

The Fukui function, f(r), is a central concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.comnih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By condensing these values to individual atomic sites, one can predict which atoms are most susceptible to attack.

The Fukui functions are categorized into three types:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack (average of f+(r) and f-(r))

A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity of that site towards the specific type of attack. researchgate.net For (3-Chloro-4-fluorophenyl)cyclohexyl ketone, the primary sites of interest for electrophilic and nucleophilic attack are the atoms of the aromatic ring, the carbonyl group, and the halogen substituents.

Electrophilic Sites: An electrophilic attack involves the removal of electron density. Therefore, atoms with a higher value of f- are more susceptible to attack by electrophiles. In (3-Chloro-4-fluorophenyl)cyclohexyl ketone, the electron-rich aromatic ring and the lone pairs of the oxygen, fluorine, and chlorine atoms are potential sites. The precise location on the phenyl ring will be influenced by the directing effects of the chloro, fluoro, and acyl substituents.

Nucleophilic Sites: A nucleophilic attack involves the addition of electron density. Atoms with a higher value of f+ are the most probable targets for nucleophiles. researchgate.net The carbonyl carbon is a classic electrophilic center in ketones and is expected to be a primary site for nucleophilic attack due to the polarization of the C=O bond, which leaves the carbon atom with a partial positive charge. libretexts.org The carbon atoms attached to the electron-withdrawing halogen atoms on the phenyl ring may also exhibit enhanced susceptibility to nucleophilic attack.

While specific numerical values for the Fukui functions of (3-Chloro-4-fluorophenyl)cyclohexyl ketone require dedicated quantum chemical calculations, a qualitative prediction can be made based on the electronic nature of the constituent atoms and functional groups. The following table illustrates the expected trends in Fukui function indices for key atomic sites, which would need to be confirmed by computational studies.

Table 1: Predicted Fukui Function Indices for Selected Atoms of (3-Chloro-4-fluorophenyl)cyclohexyl Ketone (Note: These are qualitative predictions and require computational verification.)

| Atomic Site | Predicted f+ (for Nucleophilic Attack) | Predicted f- (for Electrophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | High | Low | Highly susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | Low | High | A likely site for electrophilic attack (e.g., protonation). |

| Phenyl Ring Carbon (C3-Cl) | Moderate | Low | Susceptible to nucleophilic aromatic substitution, influenced by the electron-withdrawing chlorine. |

| Phenyl Ring Carbon (C4-F) | Moderate | Low | Susceptible to nucleophilic aromatic substitution, influenced by the highly electronegative fluorine. |

| Chlorine Atom (Cl) | Low | Moderate | The lone pairs can be targeted by strong electrophiles. |

| Fluorine Atom (F) | Low | Moderate | The lone pairs can be targeted by strong electrophiles. |

Bond Dissociation Energies and Stability Assessments

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change required to break a bond homolytically, resulting in two radical fragments. wikipedia.org BDE values are crucial for assessing the thermal and photochemical stability of a molecule. Weaker bonds, characterized by lower BDEs, are more likely to cleave under energetic conditions, initiating decomposition or further reactions.

C-C bonds: within the phenyl and cyclohexyl rings.

C-H bonds: on both the aromatic and aliphatic rings.

C=O bond: of the ketone group.

C-Cl and C-F bonds: connecting the halogens to the phenyl ring.

The bond between the phenyl ring and the carbonyl carbon.

The bond between the cyclohexyl ring and the carbonyl carbon.

The strengths of these bonds are influenced by factors such as bond order, hybridization, and the electronic effects of neighboring substituents. For instance, the C-F bond is generally stronger than the C-Cl bond due to the higher electronegativity and better orbital overlap of fluorine. The C=O double bond is significantly stronger than a C-C single bond.

Computational methods, particularly DFT, can be employed to calculate the BDEs for each bond in the molecule. These calculations provide a quantitative measure of bond strength and can pinpoint the weakest link in the molecular structure, which is often the initial site of degradation. A theoretical study on ketones has shown that C-H bonds alpha to the carbonyl group can have reduced BDEs. nih.govresearchgate.net

The following table provides a hypothetical representation of BDE values for key bonds in (3-Chloro-4-fluorophenyl)cyclohexyl ketone. The actual values would need to be determined through specific quantum chemical calculations.

Table 2: Illustrative Bond Dissociation Energies (BDE) for (3-Chloro-4-fluorophenyl)cyclohexyl Ketone (Note: These values are for illustrative purposes and require computational verification.)

| Bond Type | Representative Bond Example | Illustrative BDE (kcal/mol) | Implication for Stability |

| Aromatic C-H | Car-H | ~110 | Generally strong, contributing to the stability of the phenyl ring. |

| Aliphatic C-H (alpha to C=O) | Ccy-H (α) | ~95 | Potentially weaker than other C-H bonds, making it a possible site for radical abstraction. |

| Aromatic C-Halogen | Car-F | ~125 | Very strong, indicating high stability of the C-F bond. |

| Aromatic C-Halogen | Car-Cl | ~95 | Stronger than a C-I bond but generally weaker than a C-F bond. |

| Phenyl-Ketone Linkage | Car-C(=O) | ~100 | A relatively strong bond, crucial for the integrity of the molecular backbone. |

| Cyclohexyl-Ketone Linkage | Ccy-C(=O) | ~85 | Potentially one of the weaker C-C single bonds, making it a plausible site for cleavage under harsh conditions. |

| Carbonyl Bond | C=O | ~175 | A very strong double bond, contributing significantly to the overall stability of the ketone functional group. |

Non Biological Applications of 3 Chloro 4 Fluorophenyl Cyclohexyl Ketone Derivatives in Materials Science and Catalysis

Applications in Advanced Materials

The distinct combination of a rigid aromatic core, a flexible cyclohexyl group, and polar chloro and fluoro substituents in (3-Chloro-4-fluorophenyl)cyclohexyl ketone derivatives makes them attractive candidates for the synthesis of high-performance materials. These structural motifs are instrumental in creating materials with desirable thermal, dielectric, and optical properties.

Liquid Crystalline Systems as Structural Motifs

The integration of the (3-chloro-4-fluorophenyl)cyclohexyl moiety into molecular structures is a key strategy in the design of liquid crystals. The presence of the cyclohexyl ring, particularly in its trans-isomeric form, contributes to a desirable linear molecular shape, which is crucial for the formation of liquid crystalline phases. The fluorinated phenyl group introduces a significant dipole moment, influencing the dielectric anisotropy of the material.

Research has shown that fluorinated cyclohexyl motifs are pivotal in the design of negative dielectric liquid crystalline compounds. The strategic placement of fluorine atoms on the cyclohexane (B81311) ring can create a strong molecular dipole perpendicular to the main axis of the molecule. However, this increased polarity can also lead to higher melting points and reduced solubility due to strong intermolecular electrostatic interactions between the polarized cyclohexyl and aryl rings. rsc.org This highlights the need for careful molecular design to balance these competing effects. The synthesis of liquid crystalline cyclohexylbenzenes, cyclohexylbiphenyls, and bicyclohexylbenzenes has been extensively reviewed, providing established methods for creating these core structures. researchgate.net For instance, derivatives such as 3-Fluoro-4-cyano-1-[trans-4-(trans-4-substituted cyclohexyl)cyclohexyl]benzenes have been synthesized and shown to exhibit nematic phases over a broad temperature range. google.com

| Compound Type | Key Structural Features | Impact on Liquid Crystal Properties |

| Fluorinated Cyclohexyl Derivatives | Facially polarized cyclohexane ring | Induces negative dielectric anisotropy |

| Bicyclohexylbenzenes | Linear and rigid core structure | Promotes high clearing points and low viscosity |

| (3-Chloro-4-fluorophenyl)cyclohexyl Analogs | Dipolar aromatic group and alicyclic ring | Influences mesophase stability and dielectric properties |

Poly(aryl ether ketone) Resins and Dielectric Materials

In the realm of advanced polymers, derivatives of (3-Chloro-4-fluorophenyl)cyclohexyl ketone are valuable monomers for the synthesis of poly(aryl ether ketone) (PAEK) resins with low dielectric constants. The demand for materials with low permittivity for applications in high-frequency and high-speed communication has driven research into incorporating fluorine and bulky aliphatic groups into polymer backbones. nih.gov

The introduction of weakly-polarized cyclohexyl groups can effectively reduce the molecular polarization of PAEK, leading to lower dielectric constants. mdpi.com Fluorination of the aromatic components further decreases the dielectric constant and dielectric loss by reducing dipole polarization. nih.govsemanticscholar.org Studies on PAEKs containing trifluoromethyl groups have demonstrated that these modifications increase the fractional free volume of the polymer, which correlates with a reduction in the dielectric constant. nih.govsemanticscholar.org For example, some fluorinated PAEK films have exhibited dielectric constants as low as 2.58 at 1 MHz. researchgate.net The combination of a chloro- and fluoro-substituted phenyl ring with a cyclohexyl ketone provides a monomer that can impart excellent thermal stability, low water absorption, and desirable dielectric properties to the resulting polymers.

| Polymer Modification | Effect on Properties | Resulting Dielectric Constant (Dk) |

| Incorporation of Cyclohexyl Groups | Reduces molecular polarization | 2.95 - 3.26 @ 10GHz mdpi.com |

| Introduction of Fluorine Groups | Increases free volume, reduces dipole polarization | 2.839 (lowest) nih.govsemanticscholar.org |

| Combination of Fluorinated and Bulky Groups | Enhances thermal stability and hydrophobicity | 2.58 - 2.84 @ 1 MHz researchgate.net |

Optoelectronic Properties in Organic Materials

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting moieties. The (3-chloro-4-fluorophenyl)cyclohexyl ketone structure contains an electron-withdrawing ketone group and a halogen-substituted phenyl ring, which can be functionalized to create materials with interesting charge-transfer characteristics.

In organic materials designed for applications such as solar cells, the intramolecular charge transfer (ICT) between donor and acceptor units is a critical factor. rsc.org The electron-accepting nature of the 3-chloro-4-fluorophenyl ketone fragment can be paired with suitable electron-donating groups to engineer molecules with specific absorption and emission properties. While direct studies on the optoelectronic properties of (3-Chloro-4-fluorophenyl)cyclohexyl ketone derivatives are not extensively documented, the principles of molecular design in this field suggest their potential. By modifying the cyclohexyl or phenyl rings with donor groups, it would be possible to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus control the optoelectronic behavior of the resulting materials. The presence of the fluorine atom can also enhance properties like solubility and thermal stability without significantly altering the electronic characteristics.

Role in Catalysis and Ligand Design

The ketone functionality and the stereochemistry of the cyclohexyl ring in (3-Chloro-4-fluorophenyl)cyclohexyl ketone derivatives make them valuable precursors and substrates in the field of catalysis. They can be transformed into chiral ligands for asymmetric synthesis or utilized in reactions involving the activation of carbon-carbon bonds.

Precursors for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Ketones are versatile starting materials for the synthesis of a wide variety of chiral ligands. For instance, the enantioselective synthesis of cyclohexyl-fused chiral spirobiindanes has been achieved through the asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by an asymmetric spiroannulation of the resulting chiral ketones. nih.gov This demonstrates a pathway where a cyclohexyl ketone derivative can be elaborated into a complex, rigid chiral scaffold.

The development of new chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The (3-Chloro-4-fluorophenyl)cyclohexyl ketone can serve as a prochiral substrate for asymmetric reduction to the corresponding chiral alcohol. This chiral alcohol can then be used as a building block for the synthesis of more complex chiral ligands, such as phosphine-oxazolines (PHOX ligands) or other P,N-ligands, which have shown great success in a variety of metal-catalyzed reactions. The electronic properties of the 3-chloro-4-fluorophenyl group can also influence the catalytic activity of the final metal-ligand complex.

| Precursor Type | Chiral Ligand Class | Potential Catalytic Application |

| Chiral Cyclohexyl-fused Ketones | Spirobiindane-based phosphoramidites | Asymmetric hydrogenation, hydroacylation nih.gov |

| Prochiral Cyclohexyl Ketones | P,N-Ligands (e.g., PHOX) | Enantioselective C-C bond formation |

| Chiral Alcohols from Ketone Reduction | Bidentate and Tridentate Ligands | Various asymmetric transformations |

Future Research Directions and Emerging Trends in Halogenated Aryl Cyclohexyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated aryl cyclohexyl ketones, including 3-Chloro-4-fluorophenyl cyclohexyl ketone, traditionally relies on established methods such as Friedel-Crafts acylation. A common approach involves the reaction of a substituted benzene (B151609) derivative with a cyclohexanecarbonyl halide in the presence of a Lewis acid catalyst. For instance, the synthesis of a related compound, α-chloro-4-fluorophenyl benzyl (B1604629) ketone, utilizes a Friedel-Crafts acylation between α-chlorophenylacetyl chloride and fluorobenzene. google.com

However, future efforts will focus on developing more sustainable and efficient synthetic protocols. Key areas of development include:

Catalyst Innovation : Moving away from stoichiometric Lewis acids (e.g., AlCl₃) towards catalytic, recyclable alternatives such as zeolites or metal-organic frameworks to minimize waste and improve reaction efficiency.

C-H Activation : Exploring direct C-H functionalization routes where a pre-functionalized cyclohexyl group is coupled directly with a halogenated benzene derivative. Palladium-catalyzed γ-C(sp³)-H arylation of aliphatic ketones has been demonstrated, offering a template for developing new synthetic disconnections. nih.gov

Alternative Acylation Strategies : Investigating methods that avoid the use of acyl halides. For example, the homologation of aryl ketones via C-C bond cleavage presents an unconventional approach to constructing ketone structures. nih.gov

A comparison of traditional versus potential sustainable synthetic routes is outlined below.

| Feature | Traditional Friedel-Crafts | Emerging Sustainable Routes |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic, recyclable solid acids |

| Reagents | Acyl halides | Direct C-H activation, organometallic reagents |

| Solvents | Halogenated solvents | Greener solvents (e.g., ionic liquids, supercritical fluids) |

| Waste | Significant acidic waste | Minimized waste streams |

| Efficiency | Moderate to good yields | Potentially higher atom economy and efficiency |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely unexplored. Future research will likely focus on leveraging its distinct functional groups to access novel molecular architectures.

Ketone-Centered Reactions : Beyond standard carbonyl chemistry, synergistic catalysis could enable new transformations. The merger of photoredox and organocatalysis has been used for the direct β-coupling of cyclic ketones with aryl ketones to form γ-hydroxyketones, a strategy that could be adapted to functionalize the cyclohexyl ring. scispace.com

Cyclohexyl Ring Functionalization : The aliphatic cyclohexyl ring presents a target for selective C-H activation. Palladium-catalyzed methods that enable arylation at the γ-position of a ketone's aliphatic chain could be applied to introduce further complexity onto the cyclohexyl moiety. nih.gov

Aromatic Ring Modification : The chloro and fluoro substituents on the phenyl ring offer opportunities for cross-coupling reactions. The carbon-chlorine bond can be a handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, allowing for the attachment of various organic fragments to build more complex molecules. The use of related compounds like 3-Chloro-4-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions highlights this potential. sigmaaldrich.com

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry is an indispensable tool for predicting the behavior of molecules and guiding experimental design. For halogenated aryl cyclohexyl ketones, advanced modeling can provide critical insights. nih.gov

Conformational Analysis : Understanding the preferred spatial arrangement of the cyclohexyl ring relative to the substituted phenyl group is crucial, as it influences steric accessibility and reactivity.

Reaction Mechanism Elucidation : Computational studies can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This is particularly valuable for complex catalytic cycles, such as palladium-catalyzed α-arylation of ketones, where it can explain the origins of selectivity. researchgate.net

Predicting Intermolecular Interactions : The presence of halogen atoms allows for halogen bonding, a noncovalent interaction that can influence crystal packing and binding affinity in biological systems. Computational models can predict the strength and directionality of these bonds, aiding in the design of materials and therapeutics. nih.gov

| Computational Method | Application for Halogenated Aryl Cyclohexyl Ketones | Research Objective |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. | Elucidating reaction mechanisms, predicting reactivity. |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes over time. | Understanding dynamic behavior and solvent effects. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds and noncovalent interactions. | Quantifying halogen bonds and other weak interactions. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. rsc.orgacs.org The synthesis and subsequent transformation of halogenated aryl cyclohexyl ketones are well-suited for this technology.

A key advantage of flow chemistry is the ability to handle highly reactive intermediates and perform multi-step syntheses in a continuous fashion. zenodo.orgjst.org.in For example, the α-alkylation of ketones, a fundamental transformation, can be performed in flow with excellent yields, reduced reaction times, and avoidance of cryogenic temperatures. rsc.org This approach could be directly applied to the derivatization of this compound.

A hypothetical multi-step flow synthesis could involve:

Friedel-Crafts Acylation : Pumping a solution of 1-chloro-2-fluorobenzene (B165100) and cyclohexanecarbonyl chloride through a packed-bed reactor containing an immobilized Lewis acid catalyst.

In-line Purification : Passing the crude product stream through a scavenger resin to remove unreacted starting materials and byproducts.

Downstream Functionalization : Directing the purified product stream into a second reactor for a subsequent reaction, such as a palladium-catalyzed cross-coupling at the chlorine position.

The integration of automated platforms with flow reactors allows for high-throughput experimentation and rapid optimization of reaction conditions.

Design of Next-Generation Functional Materials

The unique structural and electronic properties of halogenated aryl cyclohexyl ketones make them promising building blocks for advanced functional materials.

Liquid Crystals : Cyclohexane (B81311) derivatives are important components in liquid crystal materials. researchgate.net The rigid core of the aryl cyclohexyl ketone scaffold, combined with the potential for modification via the halogen atoms, could be exploited to synthesize novel liquid crystalline compounds with tailored properties.

Polymers and Organic Electronics : The aromatic ring can be functionalized through cross-coupling reactions to incorporate the ketone scaffold into conjugated polymer backbones. The electron-withdrawing nature of the ketone and halogens can tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Pharmaceutical Intermediates : The arylcyclohexylamine scaffold, a related chemical class, exhibits a wide range of pharmacological activities, including NMDA receptor antagonism. wikipedia.org By analogy, this compound could serve as a key intermediate for the synthesis of novel psychoactive compounds or other biologically active molecules. The halogen substituents provide vectors for modifying the structure to fine-tune its pharmacological profile.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-4-fluorophenyl cyclohexyl ketone?

A common approach involves Friedel-Crafts acylation, where cyclohexanone derivatives react with halogenated aromatic precursors. For example, cyclohexyl phenyl ketone derivatives can be synthesized via ketone-mediated epoxidation using hydrogen peroxide in the presence of catalytic acids (e.g., acetic acid) . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as over-oxidation.

Q. How can the reactivity of this compound with reducing agents be evaluated?

Kinetic studies, such as those conducted for cyclohexyl phenyl ketone with sodium borohydride, provide insights into reaction rates and steric effects. At 0°C, the relative reactivity of cyclohexyl phenyl ketone (rate constant 0.25 vs. acetophenone) suggests that ring strain and substituent electronic effects (e.g., chloro/fluoro groups) significantly influence reduction efficiency . Experimental design should include temperature-controlled reactions and monitoring via NMR or GC-MS to track intermediate formation.

Q. What spectroscopic techniques are optimal for structural characterization?

Use a combination of H/C NMR to identify aromatic and aliphatic proton environments, FT-IR to confirm carbonyl stretching (~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., using SHELX software for refinement) is recommended for definitive stereochemical assignment when single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model substituent effects on the ketone’s electron density and frontier molecular orbitals. For example, Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts thermochemical properties like ionization potentials and bond dissociation energies . Basis sets such as 6-31G(d,p) are suitable for balancing accuracy and computational cost.

Q. What experimental discrepancies arise in studying the reactivity of halogenated cyclohexyl ketones?

Contradictions in reaction rates (e.g., cyclopentyl vs. cyclohexyl phenyl ketones with NaBH) may stem from steric hindrance or solvent effects. For instance, cyclohexyl phenyl ketone’s lower reactivity compared to cyclopentyl analogs (0.25 vs. 0.36) suggests conformational flexibility reduces nucleophilic attack efficiency . Advanced studies should employ variable-temperature kinetics and solvatochromic analysis to disentangle these factors.

Q. How can ecological risks of this compound be assessed despite limited toxicity data?

Apply read-across methodologies using structurally similar compounds (e.g., chlorophenyl ketones) to estimate persistence, bioaccumulation, and toxicity (PBT). Computational tools like EPI Suite or ECOSAR can predict log (hydrophobicity) and biodegradation pathways. For acute toxicity, prioritize in vitro assays (e.g., Daphnia magna immobilization) under OECD guidelines .

Q. What strategies improve crystallinity for X-ray analysis of halogenated ketones?

Slow vapor diffusion with non-polar solvents (e.g., hexane/ethyl acetate) promotes crystal growth. For challenging cases, co-crystallization with hydrogen-bond donors (e.g., thiourea) or metal-organic frameworks (MOFs) can stabilize lattice structures. SHELXL refinement parameters should include anisotropic displacement parameters for halogen atoms to account for thermal motion .

Methodological Notes

- Data Contradiction Resolution : Cross-validate experimental results with computational predictions (e.g., DFT-calculated vs. observed NMR shifts) to identify outliers.

- Safety Protocols : Handle halogenated ketones in fume hoods with nitrile gloves; refer to Safety Data Sheets (SDS) for disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.